molecular formula C10H7NO4 B2680039 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione CAS No. 154869-10-0

2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione

Cat. No.: B2680039
CAS No.: 154869-10-0
M. Wt: 205.169
InChI Key: LPLGAWXVXLFCCK-UHFFFAOYSA-N
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Properties

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-3-7-8(15-2-1-14-7)4-6(5)11-10(9)13/h3-4H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLGAWXVXLFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of specific protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

2,3-Dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione is a compound characterized by its unique dioxin and indole structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula: C10H7NO4
  • Molecular Weight: 205.17 g/mol
  • CAS Number: 154869-10-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate enzyme activities and alter cellular signaling pathways. It has shown potential in:

  • Inhibition of specific enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Antiviral properties : Similar indole derivatives have been reported to exhibit antiviral activity against hepatitis C virus (HCV) and other viral infections .

Biological Activity Overview

Research indicates that compounds derived from the indole scaffold often exhibit a range of biological activities including:

  • Antimicrobial : Several indole derivatives have shown antibacterial and antifungal properties.
  • Anticancer : Indole compounds have been investigated for their anticancer potential through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models.

Antiviral Activity

A study on indole derivatives revealed that certain modifications can lead to significant antiviral activity against HCV:

CompoundAnti-HCV Activity (EC50, nM)
10.003
20.002
30.0008

These findings suggest that structural variations can enhance the efficacy of indole-based compounds against viral infections .

Anticancer Properties

In vitro studies have highlighted the potential of dioxin-containing indoles in cancer therapy:

  • Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound's ability to induce cell cycle arrest and promote apoptosis makes it a candidate for further investigation as an anticancer agent.

Anti-inflammatory Effects

Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:

  • Example Study : A derivative exhibited IC50 values in the nanomolar range for inhibiting COX enzymes, indicating strong anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as cyclization of substituted indole precursors or oxidation of dihydro intermediates. Key intermediates (e.g., tetrafluoroindole derivatives) are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, fluorinated analogs like 4,5,6,7-tetrafluoroindole are synthesized via halogenation of aromatic precursors followed by cyclization .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic vs. aliphatic protons), while 13C^{13}C-NMR confirms carbon framework and oxidation states.
  • IR Spectroscopy : Detects functional groups like ketones (C=O stretching ~1700 cm1^{-1}) and ethers (C-O-C ~1250 cm1^{-1}).
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
    Cross-referencing with crystallographic data (if available) enhances accuracy .

Q. What are the documented chemical or biological properties of this compound?

  • Methodological Answer : Literature reviews reveal its potential as a redox-active scaffold due to the dione moiety. Comparative studies with analogs (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid) suggest reactivity in Michael addition or electrophilic substitution. Biological activity, if any, is inferred via docking studies or enzyme inhibition assays using related indole derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design evaluates variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying reaction time (Factor A) and temperature (Factor B) in a 22^2 design identifies interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions. This approach minimizes experimental runs while maximizing data utility .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent effects and transition states. AI-driven tools automate parameter optimization for reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

Cross-validation : Compare NMR data with structurally similar compounds (e.g., 9H-pyrido[2,3-b]indole derivatives).

Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace ambiguous signals.

Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation.
Discrepancies often arise from dynamic effects (e.g., tautomerism), requiring iterative hypothesis testing .

Q. What strategies integrate this compound into multidisciplinary research frameworks?

  • Methodological Answer :

  • Material Science : Investigate its use as a ligand for metal-organic frameworks (MOFs) via coordination chemistry.
  • Pharmacology : Screen against disease-specific targets (e.g., kinases) using high-throughput assays.
  • Theoretical Modeling : Link experimental results to quantum mechanical models to predict properties like solubility or stability .

Q. How do kinetic and thermodynamic analyses validate novel synthetic pathways?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for intermediate formation.
  • Thermodynamic Profiling : Van’t Hoff analysis determines enthalpy/entropy contributions to reaction feasibility.
  • Isolation of Intermediates : Trapping reactive species (e.g., using cryogenic conditions) confirms mechanistic pathways.
    For example, tetrafluoroindole synthesis involves rate-determining fluorination steps, validated via Arrhenius plots .

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